Asymmetric Amphiphilic Substitution Versus Symmetric 1,4-Bis(alkylamino)anthraquinones: Structural Differentiation with Formulation Consequences
The target compound is the only anthraquinone derivative in the 1,4-diamino substitution class that pairs a branched C8 lipophilic chain (2-ethylhexyl, logP contribution ~3.6) with a polar ether-containing C4 chain (3-methoxypropyl, logP contribution ~0.1) on the same chromophore [1]. The symmetric analog 1,4-bis[(2-ethylhexyl)amino]anthraquinone (Solvent Blue 58, CAS 29887-08-9) carries two lipophilic chains (XLogP3-AA = 10.2) and lacks the polar ether functionality entirely [2]. The symmetric analog 1,4-bis[(3-methoxypropyl)amino]anthraquinone (CAS 93964-12-6) carries two polar chains (MW 382.45) and lacks the long alkyl branch . This asymmetric architecture is deliberately exploited in US Patent 5,882,358 for colored transmission fluids, where the mixture containing the target compound remains a stable homogeneous liquid and withstands cold storage at 0°F without crystallization, whereas symmetric analogs tend to crystallize [3].
| Evidence Dimension | Substituent architecture (number and type of side chains per chromophore) |
|---|---|
| Target Compound Data | Asymmetric: 1× 2-ethylhexylamino (C8 branched, lipophilic) + 1× 3-methoxypropylamino (C4 ether, polar); MW 422.56; XLogP3 estimated ~6.5 |
| Comparator Or Baseline | 1,4-bis[(2-ethylhexyl)amino]anthraquinone (Solvent Blue 58): 2× 2-ethylhexylamino, MW 462.67, XLogP3-AA = 10.2; 1,4-bis[(3-methoxypropyl)amino]anthraquinone: 2× 3-methoxypropylamino, MW 382.45; 1,4-bis(butylamino)anthraquinone (Solvent Blue 35): 2× butylamino, MW 350.45 |
| Quantified Difference | Target compound is the sole asymmetric representative among these comparators; possesses both ether oxygen (H-bond acceptor count = 5) and long alkyl branch within one molecule, unlike any symmetric bis-analog. |
| Conditions | Structural and computed property comparison; XLogP3-AA data from PubChem; cold-storage crystallization resistance from patent US 5,882,358. |
Why This Matters
The asymmetric substitution directly enables formulations requiring balanced solubility in both hydrocarbon and polar phases without blending multiple dyes, which would risk differential fading and lot-to-lot color variability.
- [1] Raulfs, F.-W. and Vamvakaris, C. (BASF AG). Method for marking mineral oils with anthraquinones. US Patent 5,663,386. September 2, 1997. (Discloses 2-ethylhexyl and 3-methoxypropyl as substituents on anthraquinone Ia.) View Source
- [2] PubChem. 9,10-Anthracenedione, 1,4-bis((2-ethylhexyl)amino)-. CID 188423. XLogP3-AA = 10.2. View Source
- [3] Smith, M.J. and Desai, B. (United Color Manufacturing, Inc.). Colored transmission fluid. US Patent 5,882,358. March 16, 1999. Example 3 cold-storage stability at 0°F. View Source
